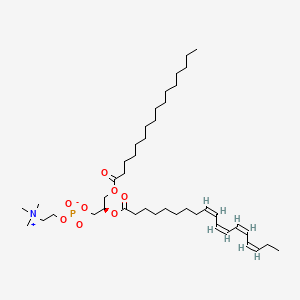![molecular formula C18H19ClN2 B1238182 3-Chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[B]quinolin-12-amine](/img/structure/B1238182.png)
3-Chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[B]quinolin-12-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-9-エチル-6,7,8,9,10,11-ヘキサヒドロ-7,11-メタノシクロオクタ[B]キノリン-12-アミンは、アクリジン類に属する有機化合物です。 アクリジン類は、2つのベンゼン環がピリジン環で結合した線状三環式複素環であるアクリジン部分を有する有機化合物です 。 この化合物は、分子式C18H19ClN2、分子量298.81 g/molです .
2. 製法
合成経路と反応条件
3-クロロ-9-エチル-6,7,8,9,10,11-ヘキサヒドロ-7,11-メタノシクロオクタ[B]キノリン-12-アミンの合成には、適切な前駆体から始まり、複数のステップが必要です。主なステップには、以下が含まれます。
シクロオクタ[B]キノリンコアの形成: これは、適切な前駆体を制御された条件下で環化させることで実現されます。
塩素化: 塩化チオニルや五塩化リンなどの塩素化剤を使用して、3位に塩素原子を導入します。
エチル化: 塩基の存在下で、ヨウ化エチルなどのエチル化剤を使用して、9位にエチル基を導入します。
還元: 特定の官能基を還元して、目的のヘキサヒドロ構造を実現します。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、上記の合成経路の最適化が不可欠です。これには、連続フローリアクター、高度な精製技術、厳格な品質管理対策の使用が含まれる可能性があります。
3. 化学反応解析
反応の種類
3-クロロ-9-エチル-6,7,8,9,10,11-ヘキサヒドロ-7,11-メタノシクロオクタ[B]キノリン-12-アミンは、さまざまな化学反応を起こします。その中には、以下のようなものがあります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤で酸化できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて還元できます。
置換: 3位の塩素原子は、求核置換反応によって他の基と置換できます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のメトキシドナトリウムによる求核置換。
生成される主な生成物
酸化: 酸化された官能基を持つキノリン誘導体の生成。
還元: 完全に還元されたヘキサヒドロ誘導体の生成。
置換: 塩素原子がさまざまな官能基で置換された置換キノリン誘導体の生成。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-9-Ethyl-6,7,8,9,10,11-Hexahydro-7,11-Methanocycloocta[B]Quinolin-12-Amine involves multiple steps, starting from the appropriate precursors. The key steps include:
Formation of the Cycloocta[B]Quinoline Core: This involves the cyclization of suitable precursors under controlled conditions.
Chlorination: Introduction of the chlorine atom at the 3-position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Ethylation: Introduction of the ethyl group at the 9-position using ethylating agents such as ethyl iodide in the presence of a base.
Reduction: Reduction of specific functional groups to achieve the desired hexahydro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-Chloro-9-Ethyl-6,7,8,9,10,11-Hexahydro-7,11-Methanocycloocta[B]Quinolin-12-Amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 3-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of fully reduced hexahydro derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
3-クロロ-9-エチル-6,7,8,9,10,11-ヘキサヒドロ-7,11-メタノシクロオクタ[B]キノリン-12-アミンは、科学研究においてさまざまな応用があります。
化学: より複雑なアクリジン誘導体の合成における前駆体として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物学的活性を研究されています。
医学: 特に特定の酵素や受容体を標的にした薬剤開発における可能性のある使用について研究されています。
工業: 染料、顔料、その他の工業用化学品の開発に使用されています。
類似化合物との比較
Similar Compounds
Acridine: The parent compound with a simpler structure.
Chloroquinoline: Similar structure with a chlorine atom on the quinoline ring.
4-Aminoquinoline: Contains an amino group at the 4-position of the quinoline ring.
Uniqueness
3-Chloro-9-Ethyl-6,7,8,9,10,11-Hexahydro-7,11-Methanocycloocta[B]Quinolin-12-Amine is unique due to its specific substitution pattern and the presence of the hexahydro and methanocycloocta moieties. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
作用機序
3-クロロ-9-エチル-6,7,8,9,10,11-ヘキサヒドロ-7,11-メタノシクロオクタ[B]キノリン-12-アミンの作用機序には、特定の分子標的との相互作用が含まれます。 1つの既知の標的は、アセチルコリンの分解に関与する酵素であるアセチルコリンエステラーゼです 。この酵素を阻害することで、この化合物はアセチルコリンのレベルを上昇させることができ、さまざまな生理学的効果をもたらします。
6. 類似化合物の比較
類似化合物
アクリジン: より単純な構造を持つ親化合物。
クロロキノリン: キノリン環に塩素原子を持つ類似構造。
4-アミノキノリン: キノリン環の4位にアミノ基を持つ。
独自性
3-クロロ-9-エチル-6,7,8,9,10,11-ヘキサヒドロ-7,11-メタノシクロオクタ[B]キノリン-12-アミンは、特定の置換パターンとヘキサヒドロおよびメタノシクロオクタ部分の存在によって独自です。これらの構造的特徴は、その独特の化学的および生物学的特性に寄与し、さまざまな研究用途に価値のある化合物となっています。
特性
分子式 |
C18H19ClN2 |
|---|---|
分子量 |
298.8 g/mol |
IUPAC名 |
(1S,13S)-7-chloro-15-ethyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine |
InChI |
InChI=1S/C18H19ClN2/c1-2-10-5-11-7-12(6-10)17-16(8-11)21-15-9-13(19)3-4-14(15)18(17)20/h3-5,9,11-12H,2,6-8H2,1H3,(H2,20,21)/t11-,12+/m0/s1 |
InChIキー |
QTPHSDHUHXUYFE-NWDGAFQWSA-N |
異性体SMILES |
CCC1=C[C@H]2C[C@@H](C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)N |
正規SMILES |
CCC1=CC2CC(C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)N |
同義語 |
huprine X |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


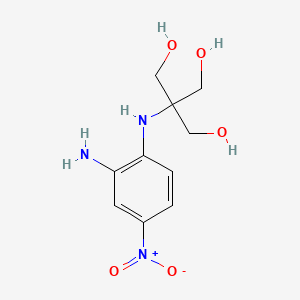
![2-{2-[4-(Acetyloxy)-3-ethoxy-2-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B1238105.png)
![2-[2-methoxy-4-[(E)-2-(8-nitroquinolin-2-yl)ethenyl]phenoxy]acetic acid](/img/structure/B1238107.png)
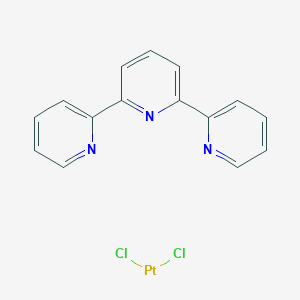
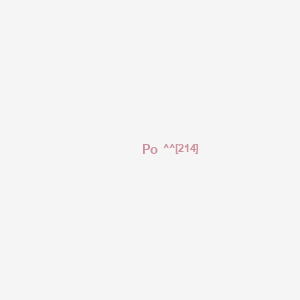


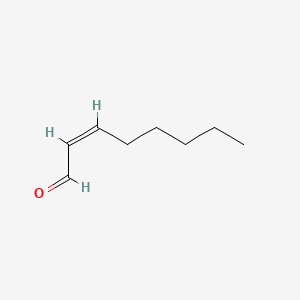
![(Z)-7-[(1R,2S,3S,5R)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6-thiabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1238116.png)


